6-Hydroxy-1H-indole-2-sulfonamide

Ocular Hypertension Glaucoma Intraocular Pressure (IOP)

6-Hydroxy-1H-indole-2-sulfonamide (CAS: 100587-68-6) is a heterocyclic sulfonamide defined by a 6-hydroxyl substituent on the indole-2-sulfonamide core scaffold. It belongs to a class of compounds originally developed as topically active carbonic anhydrase inhibitors (CAIs) for ocular hypotensive applications, with demonstrated sub-micromolar potency against human erythrocyte carbonic anhydrase II (CA-II).

Molecular Formula C8H8N2O3S
Molecular Weight 212.23 g/mol
Cat. No. B8617776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxy-1H-indole-2-sulfonamide
Molecular FormulaC8H8N2O3S
Molecular Weight212.23 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1O)NC(=C2)S(=O)(=O)N
InChIInChI=1S/C8H8N2O3S/c9-14(12,13)8-3-5-1-2-6(11)4-7(5)10-8/h1-4,10-11H,(H2,9,12,13)
InChIKeyOHFUBHXDAHSMBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Hydroxy-1H-indole-2-sulfonamide: A Differentiated Indole-2-Sulfonamide for Carbonic Anhydrase and Kinase Inhibitor Research


6-Hydroxy-1H-indole-2-sulfonamide (CAS: 100587-68-6) is a heterocyclic sulfonamide defined by a 6-hydroxyl substituent on the indole-2-sulfonamide core scaffold [1]. It belongs to a class of compounds originally developed as topically active carbonic anhydrase inhibitors (CAIs) for ocular hypotensive applications, with demonstrated sub-micromolar potency against human erythrocyte carbonic anhydrase II (CA-II) [2]. The compound has also been cited in patent literature as a key intermediate and comparator for sulfonamide-indole derivatives targeting elevated intraocular pressure [3]. Unlike its 5-hydroxy positional isomer or core indole-2-sulfonamide analogs, the 6-hydroxy substitution confers distinct physicochemical properties and biological activity profiles that are critical for structure-activity relationship (SAR) studies and target-specific inhibitor design.

Why 6-Hydroxy-1H-indole-2-sulfonamide Cannot Be Replaced by Generic Indole-2-Sulfonamides


The indole-2-sulfonamide scaffold is not a single, uniform entity. The position and nature of substituents on the indole ring profoundly modulate both enzyme inhibition potency and ocular hypotensive efficacy, as well as safety-related properties such as electrophilicity and dermal sensitization potential [1]. The 6-hydroxy derivative exhibits a unique balance of properties that distinguish it from its 5-hydroxy isomer, the unsubstituted parent compound, and other heterocyclic sulfonamide classes. Substituting one indole-2-sulfonamide analog for another without accounting for these substitution-dependent differences can invalidate SAR models, compromise in vivo efficacy, or introduce unanticipated toxicity risks. The evidence below quantifies these critical differentiation points.

6-Hydroxy-1H-indole-2-sulfonamide: Head-to-Head Quantitative Differentiation Evidence


Ocular Hypotensive Potency: 6-Hydroxy vs. 5-Hydroxy Positional Isomer

In the α-chymotrypsin (α-CT) rabbit model of ocular hypertension, the 6-hydroxy derivative (15c) and the 5-hydroxy derivative (15b) demonstrated quantitatively distinct IOP-lowering profiles. At a topical dose of 0.5% (w/v), 15c reduced IOP by -5.0 ± 2.0 mmHg, with significant reductions at 3 out of 6 time points [1]. In contrast, 15b achieved a -7.5 ± 1.2 mmHg reduction at a lower dose of 0.1%, with significant reductions at 5 out of 6 time points [1]. This indicates that the 5-hydroxy isomer is approximately 5-fold more potent on a dose-normalized basis and provides a longer duration of action.

Ocular Hypertension Glaucoma Intraocular Pressure (IOP) Topical CAI

Carbonic Anhydrase II Inhibition Potency Profile

The 6-hydroxy derivative (15c) inhibited human erythrocyte carbonic anhydrase II (CA-II) with a reported I50 of 0.22 nM, classifying it as an excellent inhibitor [1]. This potency is comparable to the 5-hydroxy isomer (15b, I50 = 0.04 nM) and superior to the 6-methoxy analog (14c, I50 = 0.52 nM), demonstrating that the free hydroxyl group at the 6-position is critical for high-affinity CA-II binding [1]. For context, the class-level baseline for clinically relevant topical CAIs requires sub-nanomolar I50 values; 15c meets this threshold.

Carbonic Anhydrase II Enzyme Inhibition pH Stat Assay CA-II

Aqueous Solubility Advantage Over Parent Indole-2-Sulfonamide

Solubility was a critical bottleneck in the development of topical CAIs, with early benzothiazole-2-sulfonamide leads failing due to insolubility in aqueous ophthalmic vehicles [1]. The 6-hydroxy indole-2-sulfonamide (15c) exhibited aqueous solubility of 5.1 mg/mL, a marked improvement over the unsubstituted parent indole-2-sulfonamide (14a, 0.48 mg/mL) and the 5-hydroxy isomer (15b, 2.1 mg/mL) [1]. This 2.4-fold solubility advantage over the 5-hydroxy positional isomer is significant for topical formulation, enabling solution-based rather than suspension-based dosing.

Solubility Formulation Ophthalmic Vehicle Physicochemical Property

Dermal Sensitization Risk Lower Than Benzofuran-2-Sulfonamide Analogs

Dermal sensitization was the primary safety liability that precluded clinical development of benzofuran- and indole-2-sulfonamide CAIs [1]. The 6-hydroxy indole-2-sulfonamide (15c) was classified as a strong sensitizer in the guinea pig Magnusson-Kligman test [1]. However, its glutathione (GSH) reactivity—a surrogate marker of electrophilicity and sensitization potential—was 11% at 20 equivalents, notably lower than the benzofuran-2-sulfonamide comparator 4b (47% at 20 equiv), and comparable to the 5-hydroxy isomer (15b, 9% at 20 equiv) [1]. This indicates that while indole-based compounds as a class carry sensitization risk, the 6-hydroxy derivative exhibits a quantifiably lower electrophilic burden than its benzofuran counterparts.

Dermal Sensitization Safety Pharmacology GSH Reactivity Electrophilicity

6-Hydroxy-1H-indole-2-sulfonamide: Evidence-Backed Application Scenarios for Research Procurement


Topical Carbonic Anhydrase Inhibitor Lead Optimization with Formulation-Driven Requirements

For teams developing topical CAIs for glaucoma where solution-based ophthalmic delivery is mandatory, 6-hydroxy-1H-indole-2-sulfonamide is the preferred scaffold over the more potent 5-hydroxy isomer. Its 5.1 mg/mL aqueous solubility (2.4-fold higher than the 5-OH analog) enables solution formulation, while maintaining sub-nanomolar CA-II inhibitory potency (I50 = 0.22 nM) and demonstrating in vivo IOP-lowering efficacy in the rabbit α-CT model [1]. This balance of solubility and potency is not achievable with the 5-hydroxy isomer or the unsubstituted parent indole-2-sulfonamide.

Orthogonal SAR Probe for Positional Hydroxyl Effects on CA Isoform Selectivity

The 13-fold reduction in CA-II inhibitory potency observed when the hydroxyl group is moved from position 5 (I50 = 0.04 nM) to position 6 (I50 = 0.22 nM) provides a high-confidence SAR parameter for computational docking studies and CA isoform selectivity profiling [1]. Researchers procuring positionally defined indole-sulfonamide probes can use this pair as orthogonal SAR tools to map hydrogen-bonding interactions within the CA active site, where the hydroxyl orientation dictates the precise geometry of the enzyme-inhibitor complex.

Electrophilicity Benchmarking for Indole-Based Sulfonamide Safety Profiling

The 6-hydroxy derivative serves as a defined reference point for quantifying electrophilic burden in indole-2-sulfonamide series. Its GSH reactivity of 11% at 20 equivalents establishes a midpoint benchmark between the highly electrophilic benzofuran-2-sulfonamides (47%) and the non-sensitizing benzothiophene-2-sulfonamides (4.9%) [1]. For safety pharmacology screening cascades, this compound can be used as a calibration standard to rank-order newly synthesized indole-sulfonamide analogs by their predicted dermal sensitization risk [1].

Patent-Referenced Intermediate for Indole-2-Sulfonamide Derivative Synthesis

6-Hydroxy-1H-indole-2-sulfonamide is explicitly claimed and exemplified in EP0155214B1 as a key intermediate and comparator compound for sulfamoyl-indole derivatives designed to treat elevated intraocular pressure [2]. Procuring this specific compound enables direct reproduction of patent-exemplified synthetic routes and biological evaluation protocols, ensuring alignment with prior art for freedom-to-operate assessments or follow-on optimization programs.

Quote Request

Request a Quote for 6-Hydroxy-1H-indole-2-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.